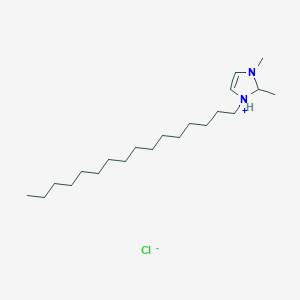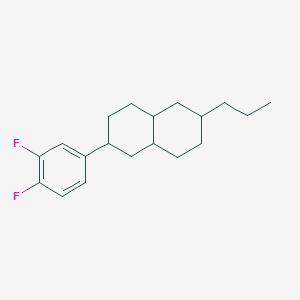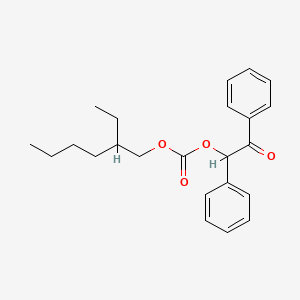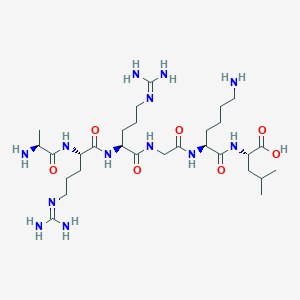![molecular formula C23H31NO B12578240 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- CAS No. 192818-60-3](/img/structure/B12578240.png)
1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole, 2,3-dihydro-1,1,3,3-tétraméthyl-2-[(1-phénylpentyl)oxy]- est un composé organique complexe avec une structure unique qui comprend un noyau isoindole
Méthodes De Préparation
La synthèse de 1H-Isoindole, 2,3-dihydro-1,1,3,3-tétraméthyl-2-[(1-phénylpentyl)oxy]- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la réaction de dérivés d'isoindole avec des agents alkylants appropriés dans des conditions contrôlées. Les méthodes de production industrielle peuvent impliquer l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction et le rendement.
Analyse Des Réactions Chimiques
1H-Isoindole, 2,3-dihydro-1,1,3,3-tétraméthyl-2-[(1-phénylpentyl)oxy]- subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut être réalisée en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, résultant en des formes réduites du composé.
Substitution: Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes, souvent en utilisant des réactifs tels que des halogènes ou des agents alkylants.
Applications de recherche scientifique
Ce composé a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme bloc de construction dans la synthèse de molécules et de matériaux plus complexes.
Médecine: La recherche se poursuit sur ses utilisations thérapeutiques potentielles, notamment comme agent anti-inflammatoire ou anticancéreux.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de 1H-Isoindole, 2,3-dihydro-1,1,3,3-tétraméthyl-2-[(1-phénylpentyl)oxy]- implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, modifiant les processus cellulaires.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés d'isoindole, tels que:
1H-Isoindole, 2,3-dihydro-1,1,3,3-tétraméthyl-2-(phénylméthyl): Ce composé partage une structure de base similaire mais diffère dans les groupes substituants.
Dérivés de 1H-Isoindole-1,3(2H)-dione:
L'unicité de 1H-Isoindole, 2,3-dihydro-1,1,3,3-tétraméthyl-2-[(1-phénylpentyl)oxy]- réside dans ses groupes substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
192818-60-3 |
|---|---|
Formule moléculaire |
C23H31NO |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2-(1-phenylpentoxy)isoindole |
InChI |
InChI=1S/C23H31NO/c1-6-7-17-21(18-13-9-8-10-14-18)25-24-22(2,3)19-15-11-12-16-20(19)23(24,4)5/h8-16,21H,6-7,17H2,1-5H3 |
Clé InChI |
YCARMIRVOJCMNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1)ON2C(C3=CC=CC=C3C2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)

![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)

![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)




![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)
